molecular formula C24H21ClN2O2S B11207120 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11207120
M. Wt: 437.0 g/mol
InChI Key: MGWLXOJHLRFVAI-UHFFFAOYSA-N
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Description

2-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features an indole core, a chlorophenyl group, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The chlorophenyl and methoxyphenyl groups are then introduced through subsequent reactions, such as nucleophilic substitution and acylation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other electrophiles onto the indole ring .

Scientific Research Applications

2-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cell division or signal transduction pathways, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H21ClN2O2S

Molecular Weight

437.0 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H21ClN2O2S/c1-29-19-12-10-18(11-13-19)26-24(28)16-30-23-15-27(22-9-5-3-7-20(22)23)14-17-6-2-4-8-21(17)25/h2-13,15H,14,16H2,1H3,(H,26,28)

InChI Key

MGWLXOJHLRFVAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl

Origin of Product

United States

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